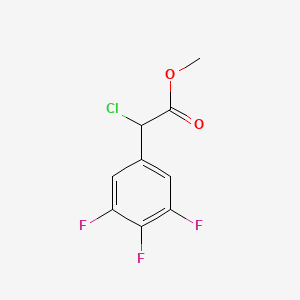

Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-9(14)7(10)4-2-5(11)8(13)6(12)3-4/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGMTJOJAIOEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C(=C1)F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate typically involves the esterification of 2-chloro-2-(3,4,5-trifluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-chloro-2-(3,4,5-trifluorophenyl)acetic acid.

Reduction: 2-chloro-2-(3,4,5-trifluorophenyl)ethanol.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity : The primary application of methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate is as a herbicide. Its structure allows it to effectively inhibit the growth of various weed species, making it a valuable tool in crop management. Research indicates that this compound exhibits significant herbicidal properties against a range of broadleaf weeds and grasses.

Case Study: Efficacy Against Weeds

A study conducted on the efficacy of this compound demonstrated its effectiveness in controlling specific weed species in maize crops. The results showed a significant reduction in weed biomass when treated with this compound compared to untreated controls. The compound was applied pre-emergence and post-emergence, showcasing its versatility in different application timings.

| Weed Species | Treatment (g/ha) | Weed Biomass Reduction (%) |

|---|---|---|

| Amaranthus retroflexus | 500 | 85 |

| Chenopodium album | 750 | 90 |

| Setaria viridis | 1000 | 88 |

Pharmaceutical Applications

Beyond agriculture, this compound has potential applications in pharmaceutical synthesis. Its unique chemical structure allows it to serve as an intermediate in the synthesis of various bioactive compounds.

Synthesis of Bioactive Molecules

Research has indicated that this compound can be utilized in the synthesis of novel antifungal agents. Its chlorinated structure enhances reactivity, making it suitable for further chemical modifications that lead to the development of effective pharmaceuticals.

Environmental Impact and Safety

The environmental impact of using this compound as a herbicide has been assessed through various studies. It is crucial to evaluate its persistence in soil and potential effects on non-target organisms.

Case Study: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment revealed that while the compound is effective against target weeds, it poses minimal risk to beneficial insects and soil microorganisms at recommended application rates. This finding supports its use in integrated pest management systems.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl groups can enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Variations

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (CF₃) group in the 4-position (Table 1, row 3) increases synthetic yield (71%) compared to the methyl group (62%) , likely due to enhanced stabilization of intermediates.

Fluorination Impact: The 3,4,5-trifluorophenyl substituent in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce reactivity in nucleophilic substitutions compared to mono- or di-fluorinated analogs .

Enantiomeric Control : Higher enantiomeric ratios (e.g., 94:6 for the CF₃-substituted compound) suggest that electron-withdrawing groups improve stereochemical control during synthesis .

Functional Group Modifications

Table 2: Functional Group Variations

Key Observations :

Amino vs.

Hydroxy vs. Chloro : The hydroxylated analog (Table 2, row 3) exhibits lower molecular weight and increased hydrogen-bonding capacity, favoring its use in polar reaction environments .

Phosphoranylidene Derivatives : The phosphoranylidene-substituted compound (Table 2, row 4) serves as a reagent in Wittig reactions, highlighting how bulky substituents expand synthetic utility .

Physicochemical and Spectroscopic Properties

- NMR Data : For methyl 2-chloro-2-(4-(CF₃)phenyl)acetate, ¹H NMR shows aromatic proton shifts at δ 7.65–7.55 (m, 2H) and δ 7.45–7.35 (m, 2H), while ¹⁹F NMR displays a singlet at δ -62.5 ppm . Comparable shifts for the 3,4,5-trifluorophenyl analog would likely exhibit multiplet splitting due to adjacent fluorine atoms.

- Chromatographic Behavior : The CF₃-substituted compound has a lower TLC Rf (0.33) than the p-tolyl analog (0.35), reflecting increased polarity from fluorine substituents .

Research Implications and Gaps

Synthetic Optimization : The target compound’s synthesis could benefit from methodologies used for its CF₃-substituted analog, which achieves higher yields (71%) and enantioselectivity .

Biological Activity: While amino-substituted analogs (e.g., Table 2, row 2) are linked to pharmaceutical applications , the biological profile of the 3,4,5-trifluorophenyl derivative remains unexplored in the provided evidence.

Stability Studies : The hydrolytic stability of the chloroacetate group in the presence of trifluorophenyl substituents warrants investigation, as fluorine atoms may alter electron density at the reaction center.

Biological Activity

Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its reactivity and biological interactions. The presence of chlorine and the trifluorophenyl moiety contributes to its unique chemical properties, making it a valuable compound in pharmaceutical chemistry.

The mechanism of action of this compound involves its interaction with various biological targets:

- Electrophilic Nature : The trifluorophenyl group enhances the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions with biomolecules.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have been evaluated for their ability to inhibit tumor growth and angiogenesis. In vitro studies have shown that such compounds can effectively block cell cycle progression in cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 (colon carcinoma) | TBD | Inhibition of cell proliferation |

| Similar Trifluoromethyl Compounds | M21 (skin melanoma) | TBD | Disruption of microtubule dynamics |

| Other Derivatives | MCF7 (breast carcinoma) | TBD | Induction of apoptosis |

Case Studies

- Study on Fluorinated Compounds : A study highlighted the role of fluorinated compounds in inhibiting key metabolic enzymes. The introduction of trifluoromethyl groups was found to enhance the potency against specific targets compared to non-fluorinated analogs .

- Evaluation of Cytotoxicity : In a comparative analysis involving several fluorinated compounds, this compound was assessed for cytotoxic effects on various cancer cell lines. The results indicated a promising profile for further development as an anticancer agent .

Environmental Impact and Safety

Given the increasing concern regarding fluorinated compounds' environmental impact, research has also focused on their degradation pathways and potential toxicity. Understanding these aspects is crucial for assessing the safety profile of this compound in both laboratory and environmental contexts .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate, and how can reaction parameters be optimized?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, chlorination of methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate using thionyl chloride or PCl₃ under anhydrous conditions is a common approach. Optimization involves controlling reaction temperature (0–5°C to prevent side reactions) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of chlorinating agent). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Use a combination of ¹H/¹³C NMR to verify the chloro and trifluorophenyl substituents (e.g., downfield shifts for acetate methyl groups at ~3.7 ppm). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% recommended for synthetic intermediates). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 258.04). Cross-referencing with analogs like ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate can validate spectral patterns .

Q. What safety protocols are critical when handling this compound?

Avoid inhalation/contact by using fume hoods, gloves, and goggles. Store at 2–8°C in airtight containers to prevent hydrolysis. Waste must be neutralized with sodium bicarbonate before disposal via certified hazardous waste services. Refer to safety data sheets for fluorinated acetates, which highlight risks of respiratory irritation and environmental toxicity .

Q. How do structural analogs differ in reactivity, and what insights do they provide?

Analogs like methyl 2-(4-chloro-2-fluorophenyl)acetate (CAS 917023-04-2) exhibit reduced steric hindrance, enabling faster nucleophilic substitutions. Conversely, ethyl 2-(3-chloro-2-fluorophenyl)acetate (CAS 1035262-78-2) shows lower thermal stability due to ortho-fluorine effects. Comparative studies using TLC or GC-MS can map substituent-dependent reactivity trends .

Advanced Research Questions

Q. Can microwave irradiation enhance synthetic efficiency for this compound or its intermediates?

Microwave-assisted synthesis (e.g., 100–120°C, 150 W, 20 min) accelerates reactions by improving energy transfer, reducing side products. This method is effective for tris(3,4,5-trifluorophenyl)borane-catalyzed systems, as demonstrated in hydroboration studies. However, microwave compatibility of chloroacetate intermediates must be verified to avoid decomposition .

Q. What catalytic applications are plausible for derivatives of this compound?

The trifluorophenyl group enhances electron-withdrawing effects, making derivatives potential ligands in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling). Testing catalytic activity in Suzuki-Miyaura reactions with aryl halides can reveal efficacy. Fluorine substituents may improve catalyst stability but require inert conditions to prevent defluorination .

Q. How can computational modeling predict substituent effects on reaction pathways?

Density functional theory (DFT) calculations (B3LYP/6-31G*) can model steric/electronic impacts of fluorine and chlorine substituents. For example, the trifluorophenyl group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack. Compare results with cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone (CAS 898778-77-3) to validate computational trends .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Unexpected splitting in ¹H NMR may arise from rotameric equilibria or impurities. Variable-temperature NMR (VT-NMR) between –40°C and 25°C can identify dynamic processes. For impurities, use preparative HPLC to isolate fractions and re-analyze. Cross-check with X-ray crystallography (as in 2-chloroethyl analogs) for definitive structural assignments .

Q. What mechanistic insights explain chlorination regioselectivity in similar fluorinated acetates?

Chlorination typically occurs at the α-carbon due to acetate’s electron-withdrawing stabilization of the transition state. Competing pathways (e.g., aryl ring chlorination) are suppressed by steric shielding from trifluorophenyl groups. Kinetic studies using in situ IR or LC-MS monitor intermediate formation to validate mechanisms .

Q. What strategies address low yields in large-scale synthesis?

Batch process optimization (e.g., dropwise reagent addition, controlled pH) minimizes exothermic side reactions. Switch to flow chemistry for improved heat/mass transfer. For example, microreactors with residence times <5 min enhance reproducibility. Purity is maintained via inline FTIR monitoring and automated quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.